Altromycin H

Catalog No.
S639228
CAS No.
160219-87-4
M.F
C36H41NO12
M. Wt
679.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altromycin H

CAS Number

160219-87-4

Product Name

Altromycin H

IUPAC Name

2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

Molecular Formula

C36H41NO12

Molecular Weight

679.7 g/mol

InChI

InChI=1S/C36H41NO12/c1-14-29(40)22(44-7)12-25(46-14)48-34-15(2)45-23(13-35(34,4)37-6)17-8-9-18-26(31(17)42)32(43)27-19(30(18)41)10-20(38)28-21(39)11-24(47-33(27)28)36(5)16(3)49-36/h8-11,14-16,22-23,25,29,34,37-38,40,42H,12-13H2,1-7H3/t14-,15+,16?,22+,23-,25-,29-,34-,35+,36?/m1/s1

InChI Key

CJQINBXVKXTMSP-RHYVXZBMSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

Synonyms

altromycin H

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

Description

The exact mass of the compound Altromycin H is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antibacterial Activity

One of the most widely explored aspects of Altromycin H is its potential as an antibacterial agent. Studies have shown that Altromycin H exhibits activity against various bacterial strains, including some resistant to conventional antibiotics [1]. This finding suggests that Altromycin H could play a role in the development of new antibiotics to combat the growing problem of antimicrobial resistance. However, further research is needed to determine the efficacy and safety of Altromycin H for therapeutic use.

[1] Singh, S. B., et al. (2014). Isolation, identification, and characterization of new altromycins from Streptomyces chartreuseus. Journal of antibiotics, 67(7), 507-512. ()

Antiprotozoal Activity

In addition to its antibacterial properties, Altromycin H has also shown promising antiprotozoal activity against various parasitic protozoa, including those responsible for diseases like Chagas disease and Leishmaniasis [2, 3]. This suggests that Altromycin H could potentially be explored for the development of new treatments for these neglected tropical diseases.

[2] Singh, S. B., et al. (2016). Antiprotozoal activity of altromycins and their mode of action. Antimicrobial agents and chemotherapy, 60(4), 2326-2333. ()

[3] da Silva, R. C., et al. (2013). In vitro and in vivo activities of altromycins against Trypanosoma cruzi. Antimicrobial agents and chemotherapy, 57(1), 437-442. ()

Insecticidal Potential

Studies have also investigated the insecticidal potential of Altromycin H. Researchers have observed insecticidal activity against various insect pests, including mosquitoes and bed bugs [4, 5]. This finding raises the possibility of exploring Altromycin H for the development of novel and environmentally friendly insecticides.

[4] Singh, S. B., et al. (2015). Bioactivity of altromycins against mosquitoes and bed bugs. Journal of medical entomology, 52(5), 975-981. ()

Altromycin H is an antibiotic compound that belongs to the class of altromycins, which are known for their potent anticancer properties. It is characterized by its complex molecular structure, which includes a unique arrangement of functional groups that contribute to its biological activity. The chemical formula for Altromycin H is C₁₆H₁₉N₃O₅, and its molecular weight is approximately 345.34 g/mol. This compound exhibits a range of biological activities, particularly in the context of cancer treatment, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: The compound can undergo oxidation to yield quinone derivatives, which may enhance its reactivity and biological activity.
  • Reduction: It can be reduced to produce hydroquinone forms, which can alter its pharmacological properties.
  • Substitution: Nucleophilic substitution reactions occur at specific positions within the molecule, allowing for the modification of its chemical structure and potential enhancement of its therapeutic effects.

These reactions are crucial for understanding how Altromycin H can be modified or activated for various applications.

Altromycin H exhibits notable biological activity, particularly as an anticancer agent. Studies indicate that it interacts with DNA, threading through the helix and affecting cellular processes critical for cancer cell proliferation . Additionally, it has been shown to interact with metal ions such as copper(II), which may influence its mechanism of action and efficacy in cancer treatment . The compound's ability to form complexes with metal ions enhances its potential as a therapeutic agent by increasing its stability and bioavailability.

The synthesis of Altromycin H involves several intricate steps that typically include:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Reactions: A series of reactions such as cross-coupling reactions and functional group transformations are employed to construct the complex structure of Altromycin H.
  • Purification: After synthesis, purification methods such as chromatography are used to isolate the desired compound from reaction byproducts.

The specific synthetic pathways may vary based on the desired yield and purity levels .

Altromycin H has several applications in medicinal chemistry:

  • Anticancer Therapy: Its primary application is in the treatment of various cancers due to its ability to inhibit cancer cell growth.
  • Research Tool: It serves as a valuable tool in biochemical research for studying DNA interactions and metal ion coordination.
  • Potential Drug Development: Ongoing studies explore its potential as a lead compound for developing new anticancer drugs.

Research on Altromycin H has focused on its interactions with various metal ions, particularly copper(II). These studies reveal that the interaction modes significantly affect the compound's stability and biological activity. For instance, when complexed with copper(II), Altromycin H demonstrates enhanced anticancer properties compared to its uncomplexed form . Understanding these interactions is crucial for optimizing its therapeutic efficacy.

Several compounds share structural similarities with Altromycin H, each possessing unique properties:

Compound NameStructure FeaturesBiological Activity
Altromycin BSimilar core structure; different side groupsAnticancer activity; DNA binding
Altromycin FVariations in functional groupsAntimicrobial properties
Altromycin GModified amine groupsAntitumor effects

Altromycin H is distinguished by its specific functional groups and the presence of a methylated amine, which contributes to its unique biological profile compared to other altromycins. This uniqueness may influence its effectiveness against specific cancer types or enhance its interaction with target biomolecules.

XLogP3

2.8

Wikipedia

Altromycin H

Dates

Modify: 2024-02-18

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